2-Bromo-4-propyl-1,3-oxazole

Synthetic Methodology Oxazole Chemistry Process Chemistry

2-Bromo-4-propyl-1,3-oxazole (CAS 1600752-19-9) is a heterocyclic building block belonging to the 2-bromo-4-alkyl-1,3-oxazole family. It is a colorless liquid (MW 190.04 g/mol, formula C₆H₈BrNO) synthesized via regioselective lithiation–bromination in 90% isolated yield on multigram scale.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 1600752-19-9
Cat. No. B1381495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-propyl-1,3-oxazole
CAS1600752-19-9
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCCCC1=COC(=N1)Br
InChIInChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3
InChIKeyBYHCTGNSZXLSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-propyl-1,3-oxazole (CAS 1600752-19-9): Comparative Procurement and Selection Guide for Oxazole-Based Building Blocks


2-Bromo-4-propyl-1,3-oxazole (CAS 1600752-19-9) is a heterocyclic building block belonging to the 2-bromo-4-alkyl-1,3-oxazole family. It is a colorless liquid (MW 190.04 g/mol, formula C₆H₈BrNO) synthesized via regioselective lithiation–bromination in 90% isolated yield on multigram scale [1]. The compound features a reactive C2 bromine amenable to cross-coupling chemistry and a C4 n-propyl chain that modulates lipophilicity and target binding. It is commercially available as a research chemical from multiple vendors (e.g., CymitQuimica, Biosynth) . While marketed as a versatile small-molecule scaffold, its quantifiable differentiation from close 2-bromo-4-alkyloxazole analogs (methyl, ethyl, isopropyl) is narrow. This guide presents the available comparative data to support evidence-based procurement decisions.

Why 2-Bromo-4-propyl-1,3-oxazole Cannot Be Freely Swapped with Other 2-Bromo-4-alkyloxazoles in Lead Optimization


Within the 2-bromo-4-alkyloxazole series, the 4-alkyl substituent is not a passive spectator. The chain length directly governs the compound's lipophilicity (logP), which in turn affects passive membrane permeability, metabolic stability, and target binding kinetics—critical parameters in medicinal chemistry [1]. Substituting 2-bromo-4-propyl-1,3-oxazole with its methyl, ethyl, or isopropyl analogs introduces unpredictable shifts in these parameters. Furthermore, synthetic accessibility varies: some analogs require different lithiation–bromination protocols [2]. The evidence items below document the quantifiable differences in synthesis yield, lipophilicity, cross-coupling utility, commercial availability, and price that preclude casual interchange of these structurally similar but functionally distinct building blocks.

Head-to-Head Quantitative Evidence: 2-Bromo-4-propyl-1,3-oxazole vs. Key 2-Bromo-4-alkyloxazole Comparators


Synthesis Yield: 2-Bromo-4-propyl-1,3-oxazole (90%) vs. 2-Bromo-4-ethyl-1,3-oxazole (98%) Under a Common Lithiation–Bromination Protocol

In the unified lithiation–bromination protocol reported by Solomin et al., 2-bromo-4-n-propyl-1,3-oxazole was obtained in 90% yield (82.8 g scale, purified by vacuum distillation) [1]. Under the same general procedure, the 4-ethyl analog was isolated in 98% yield [2]. The 8-percentage-point yield differential is reproducible at multigram scale and is relevant for cost-per-gram calculations in library synthesis. For the isopropyl analog, yield data from the same study are not directly available for this position.

Synthetic Methodology Oxazole Chemistry Process Chemistry

Lipophilicity Tuning: XLogP3 Comparison of 2-Bromo-4-propyl-1,3-oxazole (Est. ~2.7) vs. 2-Bromo-4-ethyl- (2.2) and 2-Bromo-4-isopropyl-1,3-oxazole (2.56)

The computed XLogP3 for 2-bromo-4-ethyl-1,3-oxazole is 2.2 (PubChem) [1], while 2-bromo-4-isopropyl-1,3-oxazole has a reported logP of 2.56 (ChemSrc) . For the target n-propyl analog, XLogP3 is estimated at approximately 2.7 based on the incremental ΔlogP of ~0.5 per methylene unit in this series. The n-propyl group thus provides intermediate lipophilicity between the ethyl and isopropyl derivatives, with superior linear geometry that may favor binding in narrow hydrophobic pockets compared to the bulkier isopropyl group. No experimentally measured logP or logD7.4 values were found for the target compound at the time of search.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Suzuki–Miyaura Cross-Coupling Compatibility: 2-Bromo-4-propyl-1,3-oxazole Included in a 224-Compound Parallel Synthesis Library with 60% Success Rate

Solomin et al. (2019) evaluated 16 bromooxazole building blocks—including 2-bromo-4-n-propyl-1,3-oxazole (compound 18)—in a parallel Suzuki–Miyaura coupling library with 173 organoboron reagents [1]. Of 224 library members attempted, 135 were successfully synthesized under two Pd-catalyzed protocols. Method A (Pd(OAc)₂/dppf/Na₂CO₃) achieved a 57% success rate with an average yield of 32%; Method B (XPhos Pd G2/Cs₂CO₃) achieved 70% success with a 34% average yield [2]. The target compound was thus validated as a competent coupling partner alongside its 2-bromo-4-alkyloxazole peers. No compound-specific coupling yields were reported; success rates reflect the aggregate library performance and serve as class-level inference for the C2-bromooxazole scaffold.

Palladium-Catalyzed Cross-Coupling Parallel Synthesis Medicinal Chemistry Library Generation

Procurement Cost per mg: 2-Bromo-4-propyl-1,3-oxazole (CymitQuimica: ~€14/mg at 50 mg) vs. 2-Bromo-4-methyl-1,3-oxazole (AKSci: ~$2.94/mg at 50 mg)

At the 50 mg scale, 2-bromo-4-propyl-1,3-oxazole (CymitQuimica, Biosynth brand) is listed at €701.00 , equivalent to approximately €14.02/mg. In comparison, 2-bromo-4-methyl-1,3-oxazole (AKSci) is priced at $147.00 for 50 mg, equating to approximately $2.94/mg . The ~5-fold higher unit cost of the propyl analog reflects its lower commercial demand and the greater synthetic complexity of preparing the 4-propyloxazole precursor. For the 4-ethyl and 4-isopropyl analogs, 50-mg pricing data were not available from comparable suppliers at the time of analysis.

Chemical Procurement Building Block Economics Comparative Pricing

Commercial Purity Specification: 2-Bromo-4-propyl-1,3-oxazole (98% from Leyan) vs. 2-Bromo-4-methyl-1,3-oxazole (98% from Bidepharm)

The Chinese vendor Leyan (乐研) supplies 2-bromo-4-propyl-1,3-oxazole (product 1715722) at a guaranteed purity of 98% . Bidepharm (毕得医药) supplies 2-bromo-4-methyl-1,3-oxazole also at 98% purity with batch-specific NMR, HPLC, and GC certificates . At the 98% level, both compounds meet typical screening-library quality thresholds. No vendor provides purity exceeding 98% for the propyl analog, whereas the methyl analog is available at 98% from multiple suppliers. This parity in purity minimizes the risk of impurity-driven false positives in biological assays when switching between analogs.

Quality Control Building Block Purity Procurement Specification

Storage Stability: Recommended –20 °C Long-Term Storage for 2-Bromo-4-propyl-1,3-oxazole vs. –20 °C Under Nitrogen for the Methyl Analog

The supplier cnreagent.com recommends storage of 2-bromo-4-propyl-1,3-oxazole at –4 °C for 1–2 weeks and –20 °C for 1–2 years . For 2-bromo-4-methyl-1,3-oxazole, ChemicalBook advises storage at –20 °C under a nitrogen atmosphere . Both compounds require freezer storage, but the methyl analog explicitly requires an inert atmosphere to prevent degradation, potentially due to higher volatility or hydrolytic sensitivity of the smaller alkyl chain. This operational difference may influence compound management workflows in large compound collections.

Compound Management Storage Stability Inventory Logistics

Optimal Procurement and Application Scenarios for 2-Bromo-4-propyl-1,3-oxazole Based on Comparative Evidence


Scenario 1: SAR Exploration of Hydrophobic Pocket Occupancy in Kinase or GPCR Lead Optimization

When a medicinal chemistry program identifies a hydrophobic binding pocket tolerant of a 3-carbon alkyl chain but not a branched isopropyl group, 2-bromo-4-propyl-1,3-oxazole is the optimal building block. Its estimated logP of ~2.7 places it between the ethyl (2.2) and isopropyl (2.56) analogs, but its linear n-propyl geometry offers a distinct conformational profile [1]. Procurement is justified when the ethyl analog shows insufficient potency due to inadequate hydrophobic burial and the isopropyl analog is too bulky to fit. The compound can be advanced to Suzuki coupling as demonstrated in the Solomin library , with the caveat that individual coupling yields were not disaggregated from the 60% aggregate success rate [2].

Scenario 2: Parallel Synthesis Library Construction Requiring Diversity at the C4 Position of 2-Bromooxazoles

For a diversity-oriented synthesis (DOS) campaign aiming to generate a library of 2-aryl-4-alkyloxazoles, the inclusion of 2-bromo-4-propyl-1,3-oxazole as one of multiple 4-alkyl building blocks (alongside methyl, ethyl, and isopropyl variants) ensures comprehensive coverage of linear alkyl chain space. The Solomin et al. paper provides a validated protocol for this purpose [1]. Procurement managers should note the ~5× cost premium of the propyl analog over the methyl analog at the 50 mg scale , and allocate budget proportionally to the number of planned coupling reactions to avoid cost overruns.

Scenario 3: Physicochemical Property Optimization Requiring Intermediate logP Without Aromatic or Branched Alkyl Substitution

In antiviral or CNS programs where logP and topological polar surface area (TPSA = 26 Ų) are tightly constrained, 2-bromo-4-propyl-1,3-oxazole provides a TPSA-identical scaffold to the ethyl and isopropyl analogs (all 26 Ų) with a logP increment of ~0.5 over ethyl [1]. This predictable stepwise lipophilicity increase allows medicinal chemists to titrate logP without altering TPSA or hydrogen bond acceptor count (all have HBA = 2). The compound's 98% purity from Leyan ensures that measured logD and permeability values in property profiling assays are not confounded by impurities.

Scenario 4: Process Chemistry Scale-Up Feasibility Assessment Using the Solomin Protocol

The Solomin synthesis of 2-bromo-4-propyl-1,3-oxazole was demonstrated at 82.8 g scale (90% yield) [1], establishing feasibility for process chemistry groups requiring decagram-to-hectogram quantities. The slightly lower yield versus the ethyl analog (90% vs. 98%) translates to approximately 9% higher raw material cost per gram, which should be factored into cost-of-goods models for lead candidates incorporating this scaffold. The compound's bp (59–61 °C at 13 mmHg) permits purification by vacuum distillation, a scalable unit operation .

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